![molecular formula C13H13N3O2S B3836754 [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B3836754.png)
[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone
Overview
Description
[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a thiadiazole ring, and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form 2-hydroxyphenylthiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with pyrrolidine and a suitable acylating agent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced to form thiol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, thiol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development and therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific reactivity .
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiadiazole ring can participate in electron transfer reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazole]: This compound shares the hydroxyphenyl group but has an imidazole ring instead of a thiadiazole ring.
[2-(2-Hydroxyphenyl)benzoxazole]: This compound features a benzoxazole ring and exhibits similar chemical reactivity.
Uniqueness
The uniqueness of [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions
Properties
IUPAC Name |
[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-10-6-2-1-5-9(10)11-12(15-19-14-11)13(18)16-7-3-4-8-16/h1-2,5-6,17H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNMZIUJMMQQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSN=C2C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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